molecular formula C16H15F6N3O4 B15149268 ((3aR,4R,6R,6aR)-6-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol

((3aR,4R,6R,6aR)-6-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol

Cat. No.: B15149268
M. Wt: 427.30 g/mol
InChI Key: SDISFNJYZSRREK-UORFTKCHSA-N
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Description

((3aR,4R,6R,6aR)-6-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol: is a complex organic compound characterized by its unique structure, which includes a pyrazolo-pyridinyl group and a tetrahydrofuro-dioxolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3aR,4R,6R,6aR)-6-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol typically involves multiple steps, including the formation of the pyrazolo-pyridinyl group and the tetrahydrofuro-dioxolyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrazolo-pyridinyl group.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable in understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. Its applications may extend to fields such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of ((3aR,4R,6R,6aR)-6-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol involves its interaction with specific molecular targets. The pyrazolo-pyridinyl group can bind to enzymes or receptors, modulating their activity. The trifluoromethyl groups may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.

Comparison with Similar Compounds

Similar Compounds

  • ((3aR,4R,6R,6aR)-6-(4,6-Dimethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol
  • ((3aR,4R,6R,6aR)-6-(4,6-Dichloro-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol

Uniqueness

The presence of the trifluoromethyl groups in ((3aR,4R,6R,6aR)-6-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol distinguishes it from similar compounds. These groups can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a unique and valuable molecule for various applications.

Properties

Molecular Formula

C16H15F6N3O4

Molecular Weight

427.30 g/mol

IUPAC Name

[(3aR,4R,6R,6aR)-4-[4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C16H15F6N3O4/c1-14(2)28-10-8(5-26)27-13(11(10)29-14)25-12-6(4-23-25)7(15(17,18)19)3-9(24-12)16(20,21)22/h3-4,8,10-11,13,26H,5H2,1-2H3/t8-,10-,11-,13-/m1/s1

InChI Key

SDISFNJYZSRREK-UORFTKCHSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C4=C(C=N3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C4=C(C=N3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)CO)C

Origin of Product

United States

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